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Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694

For Researchers, Scientists, and Drug Development Professionals

Sandoz 58-035, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known
as Sterol O-acyltransferase (SOAT), has been a valuable tool in studying cholesterol
metabolism and related diseases. This guide provides an objective comparison of Sandoz 58-
035's enzymatic inhibition profile, presenting supporting experimental data to delineate its
selectivity.

High Selectivity for ACAT/SOAT

Sandoz 58-035 demonstrates marked selectivity for ACAT/SOAT, the enzyme responsible for
the intracellular esterification of cholesterol to form cholesteryl esters. This inhibitory action is
competitive and has been shown to be highly effective in various cell types, including hepatoma
cells, arterial smooth muscle cells, and macrophages.

Experimental evidence indicates that Sandoz 58-035 effectively inhibits ACAT/SOAT activity at
sub-micromolar to low micromolar concentrations. In microsomal fractions from mouse liver, the
IC50 value for Sandoz 58-035 has been reported to be approximately 0.4 uM.[1] In the human
prostate cancer cell line PC-3, the IC50 for cell viability reduction, which is linked to ACAT
inhibition, was determined to be 17.2 uM.[2]

Crucially, studies have highlighted the compound's specificity. One key study demonstrated that
while Sandoz 58-035 completely inhibited acyl-CoA:cholesterol acyltransferase, the activities
of acyl-CoA:retinol acyltransferase and enzymes involved in triglyceride synthesis remained at
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75-100% of control values. This indicates a high degree of selectivity and suggests that
Sandoz 58-035 does not broadly interfere with other acyltransferases. Further research has
also indicated that it does not affect the metabolism of triglycerides in the gut.

Quantitative Comparison of Inhibitory Activity

To provide a clear overview of Sandoz 58-035's performance against its primary target and its
limited interaction with other enzymes, the following table summarizes the available quantitative

data.
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Note: Some historical data is presented as percentage inhibition at a given concentration due
to the reporting standards at the time of publication.

Experimental Protocols

The following is a representative methodology for an in vitro ACAT inhibition assay, based on
commonly cited experimental designs.

Objective: To determine the in vitro inhibitory effect of Sandoz 58-035 on ACAT activity in a
microsomal preparation.

Materials:

Liver microsomes (e.g., from rat or mouse)

e Sandoz 58-035

e [*#C]Oleoyl-CoA (radiolabeled substrate)

¢ Unlabeled oleoyl-CoA

e Bovine Serum Albumin (BSA)

e Phosphate buffer (pH 7.4)

e Thin-layer chromatography (TLC) plates

 Scintillation counter and fluid

» Solvents for lipid extraction and TLC development (e.g., hexane, diethyl ether, acetic acid)
Procedure:

e Microsome Preparation: Isolate liver microsomes from the chosen animal model using
standard differential centrifugation techniques. Determine the protein concentration of the
microsomal suspension.
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Inhibitor Preparation: Prepare a stock solution of Sandoz 58-035 in a suitable solvent (e.g.,
DMSO). Make serial dilutions to achieve the desired final concentrations for the assay.

Assay Reaction: In a microcentrifuge tube, combine the microsomal preparation, phosphate
buffer, and BSA. Add the various concentrations of Sandoz 58-035 or vehicle control.

Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes) to
allow the inhibitor to interact with the enzyme.

Reaction Initiation: Start the enzymatic reaction by adding the substrate, [1*C]Oleoyl-CoA.

Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction
proceeds within the linear range.

Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of
chloroform and methanol. Vortex thoroughly to extract the lipids into the organic phase.
Centrifuge to separate the phases.

Lipid Separation: Carefully collect the lower organic phase containing the lipids. Evaporate
the solvent under a stream of nitrogen. Resuspend the lipid extract in a small volume of a
suitable solvent.

Thin-Layer Chromatography (TLC): Spot the lipid extract onto a TLC plate alongside
standards for cholesteryl esters and free fatty acids. Develop the TLC plate using a solvent
system that effectively separates these lipid classes.

Quantification: Visualize the spots (e.g., using iodine vapor). Scrape the spots corresponding
to the cholesteryl esters into scintillation vials. Add scintillation fluid and measure the
radioactivity using a scintillation counter.

Data Analysis: Calculate the amount of cholesteryl [**C]oleate formed in each reaction.
Determine the percentage of inhibition at each Sandoz 58-035 concentration relative to the
vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
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Visualizing the Role of ACAT/SOAT in Cellular
Cholesterol Homeostasis

The following diagrams illustrate the central role of ACAT/SOAT in cellular cholesterol
metabolism and the experimental workflow for assessing its inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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